molecular formula C6H4BBrFIO2 B1286894 (6-Bromo-2-fluoro-3-iodophenyl)boronic acid CAS No. 1072951-90-6

(6-Bromo-2-fluoro-3-iodophenyl)boronic acid

Cat. No. B1286894
CAS RN: 1072951-90-6
M. Wt: 344.71 g/mol
InChI Key: OZLRLKXUEMIENO-UHFFFAOYSA-N
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Description

“(6-Bromo-2-fluoro-3-iodophenyl)boronic acid” is a synthetic organic compound that belongs to the class of arylboronic acids . These compounds possess a boron atom bonded to an aromatic ring (aryl group) and two hydroxyl groups (OH) .


Molecular Structure Analysis

The molecular formula of “(6-Bromo-2-fluoro-3-iodophenyl)boronic acid” is C6H4BBrFIO2 . The molecular weight is 344.7 . The canonical SMILES string is B(C1=C(C=CC(=C1F)I)Br)(O)O .


Chemical Reactions Analysis

Arylboronic acids, such as “(6-Bromo-2-fluoro-3-iodophenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

“(6-Bromo-2-fluoro-3-iodophenyl)boronic acid” is a solid substance . It has a melting point of 156-160 °C . The storage temperature is 2-8°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

6-Bromo-2-fluoro-3-iodophenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, which is a cornerstone in the synthesis of complex organic molecules. The compound acts as a boron-based partner, coupling with various halides or triflates in the presence of a palladium catalyst. This process is widely used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

properties

IUPAC Name

(6-bromo-2-fluoro-3-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLRLKXUEMIENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)I)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584803
Record name (6-Bromo-2-fluoro-3-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-fluoro-3-iodophenyl)boronic acid

CAS RN

1072951-90-6
Record name B-(6-Bromo-2-fluoro-3-iodophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-fluoro-3-iodophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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